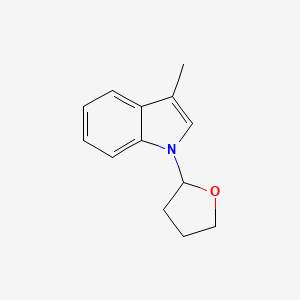

3-Methyl-1-(oxolan-2-yl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

651712-33-3 |

|---|---|

Molecular Formula |

C13H15NO |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

3-methyl-1-(oxolan-2-yl)indole |

InChI |

InChI=1S/C13H15NO/c1-10-9-14(13-7-4-8-15-13)12-6-3-2-5-11(10)12/h2-3,5-6,9,13H,4,7-8H2,1H3 |

InChI Key |

FMWJXERRSMUNBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)C3CCCO3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Methyl 1 Oxolan 2 Yl 1h Indole

Strategies for the Formation of the 1H-Indole Core

The construction of the indole (B1671886) ring system is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for this purpose. The synthesis of the 3-methyl-1H-indole precursor to the title compound can be approached through both classical and modern catalytic methods.

Exploration of Classical Indole Synthesis Reactions

Classical methods for indole synthesis have long been established and offer versatile routes to the indole core. These reactions typically involve the cyclization of appropriately substituted aniline (B41778) derivatives.

The Fischer indole synthesis is a prominent and widely used method for preparing indoles. bhu.ac.inyoutube.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. nih.gov For the synthesis of a 3-methyl-1H-indole, a suitable starting ketone would be acetone. The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride. nih.gov

The Madelung synthesis provides an alternative route, involving the base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures. bhu.ac.in While effective for simple indoles, the harsh reaction conditions can limit its applicability for substrates with sensitive functional groups. bhu.ac.in Modern variations of the Madelung reaction have been developed using organolithium bases to proceed under milder conditions. bhu.ac.in

Other classical methods include the Reissert synthesis , which involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) followed by reductive cyclization, and the Bischler indole synthesis . bhu.ac.in While these methods are part of the classical repertoire, the Fischer indole synthesis often remains the most practical and widely employed approach for simple alkyl-substituted indoles.

Modern Catalytic Approaches for Indole Annulation and Formation

Modern organic synthesis has seen a surge in the development of catalytic methods that offer milder reaction conditions, greater efficiency, and broader substrate scope compared to classical approaches.

Transition metal-catalyzed reactions have emerged as powerful tools for indole synthesis. mdpi.com For instance, palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines can yield functionalized indoles. mdpi.com This approach allows for the synthesis of a variety of substituted indoles under relatively mild conditions. Another modern strategy involves the gold(I)-catalyzed tandem 1,2-indole migration–cyclopropanation reactions of 3-propargylindoles. acs.org

Furthermore, multi-component reactions (MCRs) provide an efficient and atom-economical pathway to complex indole structures in a single step. researchgate.net These reactions often utilize a catalyst to bring together three or more starting materials to construct the final product. For instance, a one-pot, three-component protocol based on a Fischer indolization–indole N-alkylation sequence has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org

Regioselective Functionalization at the Indole Nitrogen (N-1) with the Oxolane Ring

Once the 3-methyl-1H-indole core is synthesized, the next critical step is the introduction of the oxolane (tetrahydrofuran) ring at the N-1 position. This is typically achieved through N-alkylation.

Development and Optimization of N-Alkylation Protocols Utilizing Oxolane Precursors

The N-alkylation of indoles is a common transformation. rsc.org For the synthesis of 3-Methyl-1-(oxolan-2-yl)-1H-indole, a suitable oxolane precursor, such as 2-halooxolane or a similar electrophile, is required. The reaction involves the deprotonation of the indole nitrogen, typically with a base, to form an indolide anion, which then acts as a nucleophile to attack the oxolane precursor.

Classical conditions for indole N-alkylation often employ a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org These conditions generally lead to high yields and good selectivity for N-alkylation over C-alkylation. rsc.org

Investigation of Reaction Conditions and Catalyst Systems for N-Substitution

The choice of base and solvent system is critical for optimizing the N-alkylation reaction. While strong bases like sodium hydride are effective, alternative, milder bases can also be employed. For instance, potassium carbonate in a suitable solvent can facilitate the N-alkylation. chemicalbook.com

The development of catalytic systems for N-alkylation offers advantages in terms of sustainability and functional group tolerance. While less common for simple alkylations, certain transition metal-catalyzed N-arylation and N-vinylation reactions of indoles are well-established, suggesting the potential for developing catalytic methods for N-alkylation with specific oxolane precursors.

Stereochemical Control in the Introduction of Chiral Oxolane Moieties

When the oxolane ring being introduced is chiral, for example, if a specific enantiomer of a 2-substituted oxolane is used, controlling the stereochemistry of the newly formed C-N bond becomes a significant consideration. If the oxolane precursor contains a stereocenter at the 2-position, the N-alkylation reaction can potentially lead to a mixture of diastereomers.

Achieving stereochemical control in such reactions often requires the use of chiral auxiliaries or catalysts. While the direct stereoselective N-alkylation of indoles with chiral oxolane precursors is not extensively documented in the provided search results, related stereoselective syntheses of other heterocyclic systems provide a conceptual framework. For instance, the diastereoselective addition of organometallic reagents to chiral imines has been used to synthesize stereochemically defined heterocycles. nih.gov This suggests that a similar approach, possibly involving a chiral catalyst or a chiral leaving group on the oxolane precursor, could be explored to achieve stereocontrol in the synthesis of specific stereoisomers of this compound.

Introduction of the Methyl Group at C-3 of the Indole Ring System

The presence of a methyl group at the C-3 position of the indole nucleus is a common motif in many biologically active compounds. Its introduction can be achieved through various synthetic routes, either by direct methylation of a pre-formed indole ring or by utilizing starting materials that already contain the methyl group, which are then cyclized to form the indole structure.

Direct methylation of the indole ring at the C-3 position is a common strategy. However, controlling the regioselectivity can be a challenge due to the reactivity of other positions on the indole nucleus, particularly the N-1 and C-2 positions. One common approach involves the use of a protecting group on the indole nitrogen, which can direct the electrophilic substitution to the C-3 position.

Another strategy is the Mannich reaction, which introduces an aminomethyl group at the C-3 position. While not a direct methylation, this functional group can be further transformed into a methyl group through subsequent chemical reductions. For instance, a series of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles were synthesized via a Mannich reaction of 3-methylindole (B30407) with formaldehyde (B43269) and various 4-substituted piperazines. nih.gov This highlights a pathway where the C-3 methyl group is already in place before N-1 functionalization.

An alternative and often more controlled method for introducing the C-3 methyl group is through cyclization reactions where one of the precursors already contains the required methyl group. The Fischer indole synthesis is a powerful and versatile method for constructing indoles from arylhydrazines and aldehydes or ketones. orientjchem.orgnih.gov To synthesize a 3-methylindole derivative, a ketone bearing a methyl group adjacent to the carbonyl, such as propanone or butan-2-one, can be reacted with a suitably substituted phenylhydrazine.

For the synthesis of the target compound, one could envision the reaction of phenylhydrazine with methyl ethyl ketone to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield 3-methylindole. Subsequent N-alkylation with a suitable oxolane derivative would lead to the final product. A variety of indole-based inhibitors have been synthesized using multi-step sequences that often begin with a pre-functionalized indole core. nih.gov

A refined protocol for synthesizing indole alkanoic acids involves the Fischer indolization of substituted phenylhydrazine hydrochlorides with ketoacids or esters. nih.gov For example, the reaction of (4-fluorophenyl)hydrazine (B109058) hydrochloride with 4-oxohexanoic acid yielded methyl 3-(5-fluoro-3-methyl-1H-indol-2-yl)propanoate. nih.gov This demonstrates the feasibility of incorporating the C-3 methyl group during the indole ring formation.

| Cyclization Method | Precursors | Key Reagents | Notes |

| Fischer Indole Synthesis | Phenylhydrazine and Methyl Ethyl Ketone | Acid catalyst (e.g., H₂SO₄, polyphosphoric acid) | A classic and widely used method for indole synthesis. |

| Bischler-Möhlau Indole Synthesis | α-Bromoacetophenone and Aniline | Not directly applicable for 3-methylindole | More suitable for synthesizing 2-arylindoles. |

| Reissert Indole Synthesis | o-Nitrotoluene and Diethyl Oxalate | Base (e.g., sodium ethoxide) followed by reductive cyclization | A two-step process leading to indole-2-carboxylic acids. |

Derivatization and Further Functionalization of this compound

The this compound scaffold presents multiple sites for further chemical modification, allowing for the generation of a diverse library of derivatives for various applications.

With the C-3 position already occupied by a methyl group, electrophilic aromatic substitution on the indole ring of this compound would be expected to occur primarily at the C-2 position. The indole nucleus is electron-rich, making it susceptible to attack by electrophiles. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. The precise conditions for these reactions would need to be carefully optimized to avoid side reactions on the oxolane ring. The synthesis of [4-(3-methyl-1H-indol-2-yl)phenyl]phenylmethanone was achieved through a Fischer indole cyclization, showcasing substitution at the C-2 position. orientjchem.org

The oxolane (tetrahydrofuran) ring at the N-1 position also offers opportunities for chemical modification. The presence of heteroatoms allows for various transformations. For instance, if the oxolane ring contains hydroxyl groups, these can be further functionalized. A study on the synthesis of oxolane ammonium (B1175870) salts started with the reduction and cyclization of 2-deoxy-D-ribose to form a hydroxylated oxolane derivative, which was then tosylated and reacted with various amines. nih.gov While the oxolane in the title compound is unsubstituted, derivatives could be synthesized from functionalized oxolanes. For example, ring-opening reactions of the oxolane moiety under specific conditions could lead to linear side chains with terminal functional groups.

| Modification Strategy | Target Site | Potential Reagents | Resulting Functional Group |

| Halogenation | C-2 of Indole | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Bromo, Chloro |

| Nitration | C-2 of Indole | HNO₃/H₂SO₄ (careful conditions) | Nitro |

| Friedel-Crafts Acylation | C-2 of Indole | Acyl chloride/Lewis acid (e.g., AlCl₃) | Acyl |

| Hydroxylation of Oxolane (if pre-functionalized) | Oxolane Ring | - | Hydroxyl |

| Ring Opening of Oxolane | Oxolane Ring | Strong acids/nucleophiles | Dihydroxyalkyl chain |

The this compound core can serve as a building block for the synthesis of more complex molecules and conjugates. By introducing reactive functional groups onto either the indole nucleus or the oxolane ring, this scaffold can be linked to other molecular entities such as other heterocyclic systems, peptides, or pharmacophores. For example, procedures have been developed for the derivatization of the indole nitrogen with groups that enhance detection in mass spectrometry. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 3 Methyl 1 Oxolan 2 Yl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a detailed picture of the atomic arrangement within 3-Methyl-1-(oxolan-2-yl)-1H-indole can be constructed.

Comprehensive 1D NMR (¹H, ¹³C) Data Analysis for Proton and Carbon Environments

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, specific chemical shifts (δ) and coupling patterns are expected. The indole (B1671886) ring protons would typically appear in the aromatic region (around 7.0-8.0 ppm), with the proton at position 2 of the indole ring showing a characteristic singlet. The methyl group protons at position 3 would also present as a singlet, but at a higher field (around 2.3 ppm). The protons of the oxolane (tetrahydrofuran) ring would exhibit more complex splitting patterns in the aliphatic region, with the proton at the C2 position, being attached to both an oxygen and a nitrogen atom, appearing at a distinct downfield shift.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The indole ring would show eight distinct signals, while the oxolane ring would contribute four signals. The methyl carbon would appear at a high field. The chemical shifts of the carbons are indicative of their electronic environment; for instance, the carbons attached to heteroatoms (N and O) would be deshielded and appear at lower fields.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H Multiplicity |

| 2 | ~7.0-7.2 | ~125-130 | s |

| 3-CH₃ | ~2.3 | ~10-15 | s |

| 4 | ~7.5-7.7 | ~120-125 | d |

| 5 | ~7.1-7.3 | ~120-125 | t |

| 6 | ~7.1-7.3 | ~120-125 | t |

| 7 | ~7.5-7.7 | ~110-115 | d |

| 7a | - | ~135-140 | - |

| 3a | - | ~128-133 | - |

| 2' | ~5.5-5.8 | ~85-90 | t |

| 3' | ~2.0-2.2 | ~25-30 | m |

| 4' | ~1.8-2.0 | ~23-28 | m |

| 5' | ~3.9-4.1 | ~65-70 | t |

Note: The data presented are predicted values and may vary based on the solvent and experimental conditions.

Elucidation of Connectivity and Stereochemistry using 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for confirming the connectivity of atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the same spin system, for example, confirming the connectivity of the protons on the oxolane ring and the coupling between adjacent protons on the benzene (B151609) part of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms. This would be particularly useful in determining the relative stereochemistry if chiral centers are present, although in this specific molecule, it would primarily confirm the connectivity through space, for example, between the C2' proton and the C7 proton of the indole ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of this compound with high precision. This allows for the calculation of the elemental formula, confirming that the synthesized compound has the expected composition of C₁₃H₁₅NO. This is a critical step in verifying the identity of the molecule.

Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing the fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is often characteristic of the compound's structure. For this compound, key fragmentations would likely include the loss of the oxolane group, leading to a fragment ion corresponding to the 3-methylindole (B30407) cation. Further fragmentation of the oxolane ring itself could also be observed. Analyzing these pathways provides corroborating evidence for the proposed structure.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | ~3100-3000 |

| Aliphatic C-H | Stretching | ~2960-2850 |

| C=C (Aromatic) | Stretching | ~1600 and ~1475 |

| C-N | Stretching | ~1360-1250 |

| C-O (Ether) | Stretching | ~1150-1085 |

| C-H (Aromatic) | Bending (out-of-plane) | ~745-730 |

The absence of a broad N-H stretching band around 3400 cm⁻¹ would confirm the substitution at the N1 position of the indole ring. The presence of strong C-O stretching bands would be indicative of the oxolane moiety.

By integrating the detailed data from NMR, MS, and IR spectroscopy, a complete and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for any further investigation of its chemical or biological properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

There is no available UV-Vis spectroscopic data for this compound in the searched scientific literature. To analyze the electronic transitions and conjugation patterns, a UV-Vis spectrum of the compound would need to be experimentally recorded. Such a spectrum would be expected to show characteristic absorption bands related to the π-π* transitions within the indole ring system. The position and intensity of these bands would be influenced by the substitution pattern, including the methyl group at the 3-position and the oxolanyl group at the 1-position.

X-ray Crystallography for Definitive Solid-State Structural Determination

A crystallographic structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible resources. X-ray crystallography would provide the most definitive evidence for the three-dimensional structure of the molecule in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the indole and oxolane rings. Furthermore, it would reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding or π-stacking, that might be present.

Chromatographic Methods for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC)

No specific High-Performance Liquid Chromatography (HPLC) methods for the analysis or purification of this compound have been published. The development of an HPLC method would involve selecting an appropriate stationary phase (e.g., C18) and a mobile phase system to achieve separation from any impurities or related derivatives. The retention time and peak purity, as determined by a detector such as a diode array detector (DAD), would be crucial parameters for assessing the purity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

There is no published Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound. For GC-MS to be applicable, the compound must be sufficiently volatile and thermally stable. If so, this technique would provide information on the retention time of the compound, which is dependent on its volatility and interactions with the GC column's stationary phase. The mass spectrum would reveal the molecular weight of the compound and its characteristic fragmentation pattern upon electron ionization, which could be used for structural elucidation and confirmation.

Computational Chemistry and Theoretical Investigations of 3 Methyl 1 Oxolan 2 Yl 1h Indole

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, can predict molecular geometries, electronic structures, and a host of other physicochemical properties with remarkable accuracy.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For 3-Methyl-1-(oxolan-2-yl)-1H-indole, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G, are instrumental in determining its most stable three-dimensional structure. niscpr.res.in The process involves a geometry optimization, where the algorithm systematically adjusts the positions of the atoms to find the minimum energy conformation on the potential energy surface.

Illustrative Table of DFT-Calculated Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

|---|---|---|

| Bond Length | N1-C2 (indole) | 1.38 Å |

| Bond Length | C8-C9 (indole) | 1.40 Å |

| Bond Length | N1-C1' (N-oxolane) | 1.45 Å |

| Bond Angle | C2-N1-C9 (indole) | 108.5° |

Note: The values presented in this table are hypothetical and for illustrative purposes only, demonstrating the type of data obtained from DFT calculations.

The electronic character of a molecule is dictated by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. pearson.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring, particularly the pyrrole (B145914) moiety. The LUMO, conversely, would likely be distributed over the aromatic system. Analysis of the spatial distribution of these orbitals can predict how the molecule will interact with other chemical species. For instance, an electrophilic attack would be expected to occur at the sites of highest HOMO density.

Illustrative Table of Calculated Electronic Properties for this compound (Hypothetical Data)

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -0.9 |

| HOMO-LUMO Gap | 4.9 |

| Ionization Potential | 5.8 |

Note: The values presented in this table are hypothetical and for illustrative purposes only.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the indole ring and potentially the oxygen atom of the oxolane ring, highlighting these as likely sites for hydrogen bonding or interaction with electrophiles. The hydrogen atom on the indole nitrogen (in the parent indole) is replaced by the oxolane group, which would influence the potential around that region. The aromatic part of the indole ring will also exhibit characteristic potential distributions.

To gain a more quantitative understanding of reactivity, conceptual DFT provides a set of reactivity descriptors. Fukui functions, for example, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system.

By calculating the condensed Fukui functions for each atom in this compound, one could rank the atoms in terms of their susceptibility to different types of attack. This provides a more detailed picture of reactivity than can be obtained from MEP analysis alone and can be crucial for understanding reaction mechanisms involving this molecule. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis in Solution and Biological Environments.mdpi.comnih.govresearchgate.net

While quantum chemical calculations provide valuable information about a molecule in a static, isolated state (in vacuo), molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time, particularly in a more realistic environment like a solvent or a biological system. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings.

Molecular Docking Studies for Ligand-Target Interactions (in silico).niscpr.res.injocpr.comnih.govnih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jocpr.com This method is extensively used in drug discovery to screen virtual libraries of compounds for their potential to bind to a specific biological target. niscpr.res.inresearchgate.net

Given the prevalence of the indole nucleus in biologically active compounds, this compound could be a candidate for docking studies against various protein targets. nih.govnih.gov The process involves generating a set of possible conformations of the ligand and fitting them into the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For example, docking this compound into the active site of an enzyme could suggest a potential inhibitory role. nih.gov

Illustrative Table of Molecular Docking Results (Hypothetical Data)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | TYR-385, ARG-120, SER-530 |

| Monoamine Oxidase A (MAO-A) | -7.9 | TYR-407, TYR-444, PHE-208 |

Note: The values and residues presented in this table are hypothetical and for illustrative purposes only, demonstrating the type of data obtained from molecular docking studies.

Prediction of Binding Modes and Affinities with Hypothesized Biological Macromolecules

Computational docking is a primary tool for predicting how a small molecule, or ligand, might bind to a macromolecular target, typically a protein. This method explores various orientations and conformations of the ligand within the protein's binding site and estimates the binding affinity using a scoring function.

For a molecule like this compound, researchers would first identify potential protein targets. Given the prevalence of the indole nucleus in inhibitors of kinases, G-protein coupled receptors, and enzymes involved in neurotransmitter metabolism, these protein families would be logical starting points. For instance, studies on other indole derivatives have successfully predicted binding to targets like the serotonin (B10506) transporter (SERT) and various kinases. nih.govnih.gov

The docking process would involve:

Preparation of the Ligand Structure: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Target Selection and Preparation: A high-resolution 3D structure of a chosen protein target (e.g., from the Protein Data Bank) would be prepared. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site.

Molecular Docking Simulation: Using software like AutoDock or Glide, the ligand is virtually placed into the defined binding site. The program then samples a vast number of poses and scores them.

The results would predict the most likely binding mode, highlighting key interactions such as hydrogen bonds (potentially involving the indole nitrogen or the oxolane oxygen), hydrophobic interactions, and pi-stacking (facilitated by the indole ring). The predicted binding affinity, often expressed as a docking score or estimated inhibition constant (Ki), provides a quantitative measure of the interaction's strength.

Table 1: Hypothetical Docking Scores for this compound with Various Protein Targets

| Protein Target | Protein Family | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Serotonin Transporter (SERT) | Transporter | -9.2 | Pi-stacking with Phe335, H-bond with Asp98 |

| Casein Kinase II (CK2) | Kinase | -8.5 | H-bond with Val116, Hydrophobic pocket |

| Monoamine Oxidase A (MAO-A) | Enzyme | -7.8 | Aromatic interactions with Tyr407, Tyr444 |

| Dopamine D2 Receptor | GPCR | -8.9 | Hydrophobic interactions, H-bond with Ser193 |

Note: This table is illustrative and based on the known interactions of similar indole-containing compounds. Actual values would require specific computational studies.

Identification of Potential Pharmacological Targets through Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. Conversely, a technique known as inverse or reverse docking can be used to screen a single compound against a library of known biological targets to identify its potential interacting partners.

For this compound, a reverse docking workflow would be employed. The compound's 3D structure would be screened against a database of hundreds or thousands of protein binding sites. Each docking simulation would produce a score, and by ranking these scores, a prioritized list of potential protein targets can be generated. This approach can uncover novel, previously unsuspected targets for the compound, opening new avenues for therapeutic investigation. Targets that consistently rank high across different scoring functions would be considered the most promising candidates for subsequent experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity based on Molecular Descriptors

To develop a QSAR model for a series of analogues of this compound, a dataset of these compounds with their experimentally measured biological activities (e.g., IC50 values) against a specific target would be required. nih.gov

The process involves:

Data Set Compilation: A set of indole derivatives with varied substituents would be compiled, including the parent compound.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These are numerical values that describe the physicochemical properties of the molecules.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the biological activity. eurjchem.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov

A resulting QSAR model might look like this hypothetical equation: pIC50 = 0.75 * ClogP - 0.21 * TPSA + 0.05 * MolWeight + 1.54

This equation would suggest that higher lipophilicity (ClogP) is beneficial for activity, while a larger polar surface area (TPSA) is detrimental. Such models are invaluable for predicting the activity of new, unsynthesized compounds. jyoungpharm.org

Elucidation of Physicochemical Properties Influencing Compound Activity

The molecular descriptors used in QSAR models are key to understanding which physicochemical properties drive the biological activity of a compound series. By analyzing the descriptors that are most influential in the QSAR equation, researchers can gain insights into the mechanism of action.

Table 2: Key Molecular Descriptors for this compound and Their Potential Influence on Activity

| Descriptor | Calculated Value (Approx.) | Potential Influence on Biological Activity |

| Molecular Weight (MW) | ~215.27 g/mol | Affects absorption and distribution. |

| ClogP (Lipophilicity) | ~2.8 | Influences membrane permeability and binding to hydrophobic pockets. |

| Topological Polar Surface Area (TPSA) | ~21.7 Ų | Impacts solubility and ability to cross the blood-brain barrier. |

| Number of H-bond Donors | 0 | Limits hydrogen bond donating interactions. |

| Number of H-bond Acceptors | 2 (indole N, oxolane O) | Allows for hydrogen bond formation with target proteins. |

| Molecular Refractivity | ~65.4 | Relates to molecular volume and polarizability, affecting binding. |

The analysis of these properties is crucial for ligand-based drug design. For example, if a QSAR model indicates that lower lipophilicity is needed to improve a compound's profile, a medicinal chemist could replace the 3-methyl group with a more polar functional group. This iterative process of computational modeling and chemical synthesis allows for the rational design of more potent and selective drug candidates.

Mechanistic Investigations of Biological Activities of 3 Methyl 1 Oxolan 2 Yl 1h Indole and Its Analogs Excluding Clinical Outcomes, Safety, and Dosage

Anti-Inflammatory Activity Research

The anti-inflammatory potential of indole (B1671886) derivatives has been a significant area of investigation, with research focusing on their ability to modulate key inflammatory pathways and mediators.

In vitro Modulation of Inflammatory Mediators and Enzymes (e.g., Cyclooxygenase (COX) inhibition)

A primary mechanism for the anti-inflammatory effects of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting COX-1 and/or COX-2. nih.gov The gastrointestinal toxicity associated with many NSAIDs is often linked to the inhibition of the constitutive COX-1 isoform, leading researchers to develop selective COX-2 inhibitors to minimize side effects. nih.govderpharmachemica.com

Studies on indole analogs have revealed significant COX inhibitory activity. A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory properties. nih.gov Several of these compounds demonstrated potent, selective inhibition of the COX-2 enzyme. nih.gov For instance, compound S3 from this series showed significant anti-inflammatory activity and was found to selectively inhibit COX-2 expression, suggesting it could provide gastric-sparing benefits. nih.gov Docking studies confirmed that this compound could bind effectively to the COX-2 enzyme, forming a hydrogen bond similar to the established drug indomethacin. nih.gov

Another study focused on (4-substitutedphenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)-methanone derivatives as analogs of indomethacin. derpharmachemica.com Compounds containing a SO2Me or SO2NH2 group, known pharmacophores for COX-2 selectivity, exhibited notable anti-inflammatory activity and selectivity for the COX-2 enzyme over COX-1. derpharmachemica.com

Table 1: In vitro Cyclooxygenase (COX) Inhibition by Indole Analogs

| Compound Series | Target | Key Findings | Reference |

|---|---|---|---|

| 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives | COX-1/COX-2 | Compound S3 showed 63.69% inhibition of inflammation after 3 hours and was identified as a selective COX-2 inhibitor. | nih.gov |

| (4-substitutedphenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)-methanone derivatives | COX-1/COX-2 | Analogs with SO2Me or SO2NH2 groups (compounds 13a, b, d, e) displayed high selectivity for COX-2 inhibition. | derpharmachemica.com |

| N-(3-methylpyridin-2-yl)amide derivative of flurbiprofen | FAAH/COX | Created as a dual-action inhibitor, it was 2-3 fold less potent than the parent drug, flurbiprofen, in COX inhibition assays. | researchgate.net |

Cellular Pathway Interventions in Inflammatory Responses

Beyond direct enzyme inhibition, the anti-inflammatory effects of compounds can be attributed to their intervention in cellular signaling pathways. A critical pathway in inflammation is regulated by Nuclear Factor-kappa B (NF-κB). nih.gov NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its activation is a key step in the inflammatory response. Some chemopreventive agents, including certain NSAIDs, have been shown to inhibit the translocation of NF-κB to the nucleus, thereby suppressing the expression of inflammatory genes. nih.gov This mechanism, demonstrated for some NSAIDs, may also be relevant for the indole derivatives that exhibit anti-inflammatory activity through COX inhibition, as these pathways are often interconnected. nih.govnih.gov

Anticancer Activity Studies

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many compounds investigated for their anticancer properties. nih.govlookchem.com Research has explored their ability to induce cell death in cancer cells and elucidated the complex molecular mechanisms underlying these effects.

In vitro Cytotoxicity and Apoptosis Induction in Cancer Cell Lines

A fundamental step in evaluating potential anticancer agents is to assess their cytotoxicity against various cancer cell lines. Numerous studies have demonstrated that analogs of 3-Methyl-1-(oxolan-2-yl)-1H-indole exhibit significant cytotoxic effects and can induce apoptosis, or programmed cell death.

For example, a series of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles showed cytotoxicity against human liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines, with some compounds having lower IC50 concentrations than the reference drug 5-fluorouracil. nih.gov The most potent compound in that series, 3h, was shown to induce apoptosis in HUH7 and MCF7 cells, with morphological features such as condensed and fragmented nuclei, similar to the effects of the mitotic inhibitor paclitaxel. nih.gov

Similarly, 3-methyl-2-phenyl-1H-indole derivatives showed potent antiproliferative activity against HeLa (cervix adenocarcinoma), A2780 (ovarian carcinoma), and MSTO-211H (biphasic mesothelioma) cell lines, with the most potent derivative also inducing apoptosis. nih.gov Other research on 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-ones and methyl indole-3-carboxylate (B1236618) derivatives has also confirmed potent cytotoxic activity against a range of cancer cell lines, including those of the lung, pancreas, kidney, and breast. lookchem.comresearchgate.net

Table 2: In vitro Cytotoxicity of Indole Analogs Against Human Cancer Cell Lines

| Indole Analog Series | Cancer Cell Line | Reported IC50 Value (μM) | Reference |

|---|---|---|---|

| 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles | HUH7 (Liver) | 3h: 18.5 | nih.gov |

| MCF7 (Breast) | 3h: 17.5 | ||

| HCT116 (Colon) | 3h: 21.4 | ||

| 3-methyl-2-phenyl-1H-indoles | HeLa (Cervix) | 32: <5 | nih.gov |

| A2780 (Ovarian) | 32: <5 | ||

| MSTO-211H (Mesothelioma) | 32: <5 | ||

| 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-ones | Panc1 (Pancreatic) | 3e: 1.4 | lookchem.com |

| Calu1 (Lung) | 3e: 1.8 | ||

| H460 (Lung) | 3e: 1.7 | ||

| 5-(1H-Indol-3-ylmethylene)-thiazolidin-2,4-dione | T47D (Breast) | 1.93 | nih.gov |

| (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivative (8l) | MDA-MB-231 (Breast) | 3.26 | nih.gov |

Molecular Mechanisms of Action

The anticancer activity of indole analogs is multifaceted, involving interference with numerous cellular processes critical for cancer cell survival and proliferation.

c-Myc downregulation: The c-Myc proto-oncogene is a regulator of cell proliferation and is often overexpressed in cancers. Research has shown that certain indole derivatives can downregulate its expression. For example, active derivatives of 2-(thiophen-2-yl)-1H-indole were found to cause a tremendous decrease in c-Myc levels in HCT-116 colon cancer cells. nih.gov Furthermore, Indole-3-carbinol (B1674136), a natural product derived from cruciferous vegetables, has been shown to reduce the expression of c-Myc in chronic myeloid leukemia cells. h1.co

EGFR inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactive, can lead to uncontrolled cell growth. Some indole alkaloids have been identified as inhibitors of EGFR signaling. nih.gov A study on newly designed pyrazolinyl-indole analogs identified compounds with significant cytotoxic activity, and molecular docking simulations validated the EGFR tyrosine kinase as a likely target. mdpi.com

Tubulin Polymerization Interference: Microtubules, which are polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.gov Several classes of indole-containing molecules have been identified as potent inhibitors of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. nih.govnih.gov For instance, a thiazolidinone indole hybrid inhibited tubulin polymerization with an IC50 value of 2.92 μM. nih.gov Docking studies have shown that these molecules can bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics. mdpi.com

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are enzymes involved in pH regulation. nih.gov Tumor-associated isoforms, such as CA IX and CA XII, are overexpressed in many cancers and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. mdpi.comnih.gov Indole-based sulfonamides have been developed as potent and selective inhibitors of these tumor-associated CA isoforms, presenting a targeted approach to cancer therapy. nih.gov

DNA Interaction: Some indole derivatives exert their anticancer effects by directly interacting with DNA. Studies using absorption and fluorescence spectroscopy have shown that these compounds can bind to calf thymus DNA (ctDNA), causing structural changes. nih.gov The indole nucleus appears to facilitate the incorporation of the molecules into the DNA structure. nih.govresearchgate.net This interaction can lead to DNA damage and subsequent cell cycle arrest or apoptosis. nih.gov One study found that a 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one derivative was active against leukemia cell lines and possessed a high DNA binding constant. nih.gov

Cell Cycle Arrest: By interfering with key regulatory proteins and processes, indole analogs can halt the progression of the cell cycle, preventing cancer cells from dividing. Flow cytometry analyses have revealed that different indole derivatives can arrest cells at various phases. For example, some derivatives induce arrest in the G0/G1 phase, while others cause arrest in the S or G2/M phase. nih.govnih.govnih.gov Indole-3-carbinol was found to induce G1 cell cycle arrest in a leukemia cell line by upregulating the expression of cell cycle inhibitors p21 and p27 and downregulating cyclin-dependent kinase 2 (CDK2). nih.gov

miRNA Regulation: MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression and are often dysregulated in cancer. nih.govnih.gov Emerging research shows that indole derivatives can modulate the expression of these critical molecules. In a study on HCT-116 cells, active 2-(thiophen-2-yl)-1H-indole derivatives were shown to significantly increase the expression of tumor-suppressive miRNAs (miR-30C, miR-107) while decreasing the level of an oncogenic miRNA (miR-25). nih.gov This indicates that the anticancer activity of these compounds may be partly mediated through the regulation of the cellular miRNA profile. nih.gov

Table 3: Regulation of microRNA by 2-(thiophen-2-yl)-1H-indole Analogs in HCT-116 Cells

| microRNA | Function | Effect of Indole Analog Treatment | Reference |

|---|---|---|---|

| miR-30C | Tumor Suppressor | Significant Increase | nih.gov |

| miR-107 | Tumor Suppressor | Significant Increase | |

| miR-25 | Oncogenic | Tremendous Decrease |

Antimicrobial and Antitubercular Activity Research

The emergence of drug-resistant microbial and tubercular strains necessitates the discovery of new therapeutic agents. Indole derivatives, including this compound and its analogs, have been a significant area of research in this field due to their wide range of biological activities. nih.gov

Mechanisms of Action against Bacterial Pathogens

The antimicrobial action of indole-based compounds is often multifaceted, targeting various essential cellular processes in bacteria. Research into these mechanisms has revealed several key modes of action, including the disruption of cell membranes and the inhibition of critical enzymes.

One of the primary mechanisms identified is the inhibition of the enoyl-acyl carrier protein reductase, known as InhA . nih.gov This enzyme is a crucial component of the fatty acid synthase-II (FAS-II) pathway in Mycobacterium tuberculosis, responsible for the synthesis of mycolic acids, which are essential for the mycobacterial cell wall. orientjchem.org Direct inhibitors of InhA can circumvent the resistance mechanisms that affect prodrugs like isoniazid, which require activation by the KatG enzyme. nih.gov A significant number of isoniazid-resistant clinical isolates of M. tuberculosis have mutations in the katG gene. nih.gov Therefore, direct InhA inhibitors represent a promising strategy to combat these resistant strains. nih.gov

Studies have shown that certain indole derivatives act as direct and reversible inhibitors of InhA. nih.gov They compete with the fatty acid substrate for binding to the enzyme, often in a manner that is uncompetitive with the NADH cofactor, suggesting they bind to a pre-formed enzyme-NADH complex. nih.gov The effectiveness of these inhibitors is often confirmed by observing a significant shift in the minimum inhibitory concentration (MIC) values in strains of Mycobacterium that overexpress the InhA protein. nih.gov

Beyond InhA, other enzymatic targets for indole analogs include DNA gyrase and dihydrofolate reductase (DHFR). DNA gyrase, a type II topoisomerase, is essential for DNA replication, and its inhibition disrupts this vital process. nih.gov Some indole-containing compounds have been found to inhibit the supercoiling activity of S. aureus DNA gyrase. nih.gov

Furthermore, some indole derivatives exhibit their antibacterial effects through non-enzymatic mechanisms. For instance, certain tris(1H-indol-3-yl)methylium salts are believed to form pores in the cytoplasmic membrane of microbial cells. nih.gov This action disrupts the membrane potential and integrity, leading to cell death.

Efficacy against Drug-Resistant Microbial Strains (in vitro)

A significant advantage of some novel indole-based antimicrobial agents is their efficacy against drug-resistant bacteria. In vitro studies have demonstrated that certain analogs maintain high activity against strains that are resistant to conventional antibiotics.

For example, derivatives of tris(1H-indol-3-yl)methylium salts have shown high activity, with minimum inhibitory concentrations (MICs) as low as 0.13–1.0 µg/mL against both antibiotic-sensitive and resistant bacteria, including multidrug-resistant clinical isolates. nih.gov These compounds were equally effective against sensitive and resistant strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.govnih.gov

Similarly, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited potent antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, with their activity surpassing that of ampicillin (B1664943) and streptomycin (B1217042) by 10- to 50-fold in some cases. nih.gov Notably, these compounds were effective against Enterobacter cloacae, a bacterium known for its resistance mechanisms. nih.gov

The table below summarizes the in vitro activity of selected indole analogs against various bacterial strains.

| Compound/Analog Class | Bacterial Strain(s) | Mechanism of Action/Target | Key Findings |

| Tris(1H-indol-3-yl)methylium salts | S. aureus (including MRSA), S. epidermidis, E. coli, K. pneumoniae | Pore formation in cytoplasmic membrane | High activity against both sensitive and resistant strains (MIC 0.13–1.0 µg/mL). nih.govnih.gov |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive and Gram-negative bacteria (e.g., En. cloacae, E. coli) | Inhibition of E. coli MurB | Activity exceeded ampicillin and streptomycin by 10–50 fold. nih.gov |

| Indole-2-carboxamides | M. tuberculosis (drug-sensitive and drug-resistant strains) | Inhibition of MmpL3 | Potent activity against a panel of drug-resistant clinical strains. chemrxiv.org |

| Indole chalcones | M. tuberculosis H37Rv | Not specified | Potential anti-tubercular activity at 50 mg/ml. nih.gov |

Antifungal Activity Assessment

The antifungal potential of indole derivatives has also been an area of active investigation. Various analogs have demonstrated efficacy against a range of fungal pathogens, including those affecting plants.

One study synthesized a series of 3-indolyl-3-hydroxy oxindole (B195798) derivatives and evaluated their antifungal activity against five plant pathogenic fungi. mdpi.comresearchgate.net Several of these compounds exhibited moderate to excellent antifungal activities. mdpi.comresearchgate.net Notably, some derivatives displayed remarkable and broad-spectrum antifungal activities that were comparable or even superior to commercial fungicides like carvacrol (B1668589) and phenazine-1-carboxylic acid. mdpi.comresearchgate.net The structure-activity relationship analysis from this study suggested that the presence of iodo, chloro, or bromo substituents at the 5-position of the 3-hydroxy-2-oxindole and indole rings was crucial for potent antifungal activity. mdpi.comresearchgate.net

In another study, novel indole-based 1,3,4-oxadiazoles were synthesized and showed higher antifungal activity than pimprinine, a natural product that inspired the research. nih.gov Docking studies on some (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives suggest that their antifungal mechanism may involve the inhibition of 14α-lanosterol demethylase of CYP51Ca. nih.gov

The table below presents data on the antifungal activity of selected indole analogs.

| Compound/Analog Class | Fungal Pathogen(s) | Key Findings |

| 3-Indolyl-3-hydroxy oxindole derivatives | Rhizoctonia solani, Pyricularia oryzae, Colletotrichum gloeosporioides, Botrytis cinerea, Bipolaris maydis | Broad-spectrum activity, with some compounds superior to commercial fungicides. mdpi.comresearchgate.net |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | T. viride, A. fumigatus | Good to excellent activity (MIC 0.004–0.06 mg/mL). nih.gov |

| Indole-based 1,3,4-oxadiazoles | Various fungi | Higher antifungal activity than the natural product pimprinine. nih.gov |

Antiviral Activity Research

The structural versatility of the indole nucleus has also made it a promising scaffold for the development of antiviral agents. Research has focused on the ability of indole derivatives to interfere with various stages of the viral life cycle.

Inhibition of Viral Replication Processes

Indole analogs have been investigated for their ability to inhibit key viral enzymes and processes, particularly in the context of the human immunodeficiency virus (HIV-1).

One important target is HIV-1 reverse transcriptase (RT) , an enzyme essential for converting the viral RNA genome into DNA. Some 2-oxindole derivatives have been synthesized and shown to have inhibitory effects on HIV-1 RT. nih.gov

Another mechanism of action involves the inhibition of Tat-mediated viral transcription . The HIV-1 Tat protein is a potent trans-activator that is crucial for viral gene expression. A series of novel 3-oxindole-2-carboxylates were found to specifically inhibit Tat-mediated transcription from the HIV-1 LTR promoter, rather than affecting reverse transcription or integration. nih.govnih.gov One of the most potent compounds in this series, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one, exhibited a half-maximal inhibitory concentration (IC50) of 0.4578 μM. nih.gov

Furthermore, some indole derivatives have been shown to inhibit HIV-1 fusion , a critical step where the virus enters the host cell. A series of 2-indolinones were found to be effective inhibitors of HIV(IIIb) in cell protection assays and also inhibited syncytia formation, suggesting they act by inhibiting virus-dependent cell fusion. duke.edu

Cell-Based Antiviral Assays and Mechanism of Entry/Replication Blockade

Cell-based assays are crucial for evaluating the antiviral efficacy of compounds in a more biologically relevant context. nih.gov These assays can monitor various aspects of the viral life cycle, from entry and replication to the cytopathic effects of the virus. nih.gov

For instance, the antiviral activity of 3-oxindole-2-carboxylates against HIV-1 was evaluated in TZM-bl cells, where the inhibition of HIV-1 infection was consistent with the inhibition of the viral replication cycle. nih.gov Similarly, the antiviral effects of an indole-3-carboxylic acid derivative against SARS-CoV-2 were demonstrated in Vero E6 cell culture by observing the inhibition of the virus's cytopathic effect. nih.govactanaturae.ru This particular compound was found to completely inhibit the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. nih.govactanaturae.ru

Time-of-addition experiments in cell-based assays can help elucidate the specific stage of the viral life cycle that a compound targets. For example, such experiments with a glycyrrhizin (B1671929) derivative suggested that it interfered with the entry of HIV pseudoviruses into target cells. mdpi.com

The table below summarizes the findings from cell-based antiviral assays of selected indole analogs.

| Compound/Analog Class | Virus | Cell Line | Assay Type | Key Findings |

| 3-Oxindole-2-carboxylates | HIV-1 | TZM-bl | Inhibition of viral infection and replication | Potent inhibition of Tat-mediated viral transcription. nih.gov |

| Indole-3-carboxylic acid derivative | SARS-CoV-2 | Vero E6 | Inhibition of cytopathic effect | Complete inhibition of viral replication at 52.0 μM. nih.govactanaturae.ru |

| 2-Indolinones | HIV(IIIb) | Not specified | Cell protection and syncytia formation inhibition | Inhibition of virus-dependent cell fusion. duke.edu |

Antioxidant Mechanisms and Radical Scavenging Properties (in vitro studies)

The antioxidant and radical scavenging properties of indole derivatives are a significant area of research, with studies revealing their potential to counteract oxidative stress. While direct in vitro antioxidant studies on this compound are not extensively documented in publicly available research, the antioxidant mechanisms of analogous indole compounds have been investigated, providing insights into the potential properties of the target molecule. The antioxidant activity of indoles is intrinsically linked to their chemical structure, particularly the presence of the indole nucleus which can act as a radical scavenger. sigmaaldrich.comsigmaaldrich.comnih.govnih.gov

The primary mechanisms by which indole derivatives exert their antioxidant effects include hydrogen atom transfer (HAT), single electron transfer (SET), and radical adduct formation (RAF). nih.govacs.org The efficacy of these mechanisms is largely influenced by the nature and position of substituents on the indole ring. sigmaaldrich.comsigmaaldrich.com For instance, the presence of an unsubstituted indole nitrogen atom is often considered mandatory for significant antioxidant activity, as it can participate in stabilizing the indolyl radical formed during the scavenging process. nih.gov

Studies on various C-3 substituted indole derivatives have demonstrated their capacity to scavenge free radicals. nih.gov For example, a series of C-3 substituted indoles were evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, ferrous ion (Fe2+) chelating assays, and Fe3+-Fe2+ reducing power assays. nih.gov The results from these studies suggest that the substituent at the C-3 position plays a crucial role in the antioxidant potential. nih.gov Some derivatives have shown significant radical scavenging and reducing activities, with the proposed mechanism being hydrogen and electron transfer to quench free radicals. nih.gov

Furthermore, research on melatonin (B1676174), a well-known indoleamine antioxidant, and its synthetic analogs has provided a deeper understanding of the structure-activity relationships of indole-based antioxidants. tandfonline.com These studies have shown that modifications at various positions of the indole nucleus can modulate antioxidant activity. tandfonline.com For instance, N-methylation of the indole ring has been observed to decrease the antioxidant capacity in some melatonin derivatives. tandfonline.com

In the context of hydroxyl radical (•OH) scavenging, a particularly damaging reactive oxygen species (ROS), studies on indole-3-carbinol (I3C) have shown that the RAF mechanism can be predominant, especially in lipid environments. acs.orgacs.org Theoretical calculations have indicated that the reaction rate constant for •OH scavenging by I3C is high, suggesting its potential as an effective antioxidant. acs.orgacs.org

While the oxolan-2-yl group at the N-1 position and the methyl group at the C-3 position of this compound will undoubtedly influence its electronic properties and steric factors, it is plausible that it shares the fundamental antioxidant mechanisms observed in other indole derivatives. The indole core can act as a radical scavenger, and the substituents would modulate this activity. Further in vitro studies are necessary to specifically quantify the antioxidant and radical scavenging efficacy of this compound and to elucidate the precise contribution of its unique substitution pattern.

Table 1: In Vitro Antioxidant Activity of Selected Indole Derivatives (Analogues)

| Compound/Derivative | Assay | Finding | Reference |

| C-3 Substituted Indole with Pyrrolidinedithiocarbamate | DPPH Scavenging & Fe³⁺-Fe²⁺ Reduction | Most active as a radical scavenger and Fe³⁺-Fe²⁺ reducer among the series tested. | nih.gov |

| N-prenyl Tryptophan | Peroxyl Radical Scavenging | Exhibited higher activity than the standard, Trolox. | sigmaaldrich.comsigmaaldrich.com |

| Tryptophan | Hypochlorous Acid (HOCl) Scavenging | Showed significant scavenging activity with an IC₅₀ of 3.50 ± 0.40 µM. | sigmaaldrich.comsigmaaldrich.com |

| N-alkylated Tryptophan | Peroxynitrite Anion (ONOO⁻) Scavenging | Demonstrated high activity with an IC₅₀ of 14.0 ± 6.8 µM. | sigmaaldrich.comsigmaaldrich.com |

| Indole-3-Carbinol (I3C) | Hydroxyl Radical (•OH) Scavenging | Theoretical calculations suggest a high reaction rate constant, particularly in lipid environments via the RAF mechanism. | acs.orgacs.org |

Investigation of Receptor Binding and Neurotransmitter System Modulation (within chemical biology context)

The indole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets, including receptors in the central nervous system. While direct receptor binding studies for this compound are limited, research on structurally similar 3-substituted indole analogs provides a strong basis for understanding its potential interactions with neurotransmitter systems.

NMDA Receptor Modulation

A significant body of research has focused on 3-substituted indole derivatives as ligands for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. wikipedia.org Specifically, these analogs have been investigated as antagonists for the GluN2B subunit-containing NMDA receptors. nih.govnih.gov The binding affinity of these compounds is highly dependent on the nature of the substituent at the 3-position of the indole ring. nih.govnih.gov For instance, certain 3-substituted-1H-indole derivatives have shown high binding affinity in [³H]ifenprodil displacement assays, indicating potent interaction with the GluN2B subunit. nih.gov Docking studies have further elucidated the hypothetical interactions within the binding pocket at the GluN1-GluN2B interface of the NMDA receptor complex. nih.gov The structure-activity relationship (SAR) studies in this area are crucial for designing new neuroprotective agents. nih.gov

Serotonin (B10506) Receptor Interactions

The indole nucleus is a core component of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), making indole derivatives prime candidates for interacting with serotonin receptors. Research on synthetic indole derivatives has revealed their potential to act as ligands for various serotonin receptor subtypes. For example, certain indole derivatives have been identified as potent ligands for the 5-HT₁A and 5-HT₂A receptors. nih.gov The interaction with these receptors is often mediated by a salt bridge between a protonatable nitrogen atom in the ligand and a conserved aspartate residue in the receptor. nih.gov The indole moiety itself typically penetrates deep into the hydrophobic pocket of the receptor. nih.gov

Furthermore, studies on rotationally restricted analogs of serotonin, which incorporate a dihydropyrano[3,2-e]indole scaffold, have demonstrated selectivity for 5-HT₂-type receptors. These analogs showed a lower affinity for 5-HT₁ receptors but equal or greater affinity for 5-HT₂ receptors, establishing them as selective 5-HT₂ receptor agonists. This highlights how modifications to the indole structure can fine-tune receptor selectivity.

Given that this compound possesses a 3-methylindole (B30407) core, a common feature in many biologically active indole compounds, it is plausible that it could exhibit affinity for NMDA and/or serotonin receptors. The N-1-oxolanyl and C-3-methyl substituents would play a critical role in defining its binding profile and selectivity. The oxolanyl group, in particular, introduces a distinct steric and electronic profile compared to the substituents in the studied analogs, which could lead to novel receptor interactions. Further experimental validation through radioligand binding assays and functional studies is required to determine the specific receptor binding profile and neurotransmitter system modulation of this compound.

Table 2: Receptor Binding Data for Selected Indole Analogues

| Compound/Derivative Class | Receptor Target | Key Findings | Reference |

| 3-Substituted-1H-indoles | GluN2B-containing NMDA Receptors | Certain analogs show high binding affinity in [³H]ifenprodil displacement assays, indicating potent antagonism. | nih.gov |

| 3-Substituted-indole derivatives | GluN2B-containing NMDA Receptors | Structure-activity relationship studies are crucial for developing potent neuroprotective agents. | nih.gov |

| Synthetic Indole Derivatives (e.g., D2AAK5) | Serotonin 5-HT₁A and 5-HT₂A Receptors | Act as potent ligands, with the indole moiety penetrating the hydrophobic receptor pocket. | nih.gov |

| Dihydropyrano[3,2-e]indole Derivatives | Serotonin 5-HT₂ Receptors | Show selective agonist activity at 5-HT₂ receptors over 5-HT₁ receptors. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of 3 Methyl 1 Oxolan 2 Yl 1h Indole Derivatives

Impact of Substitutions on the Indole (B1671886) Ring on Biological Activity Profiles

To analyze the impact of substitutions on the indole ring, a series of compounds would need to be synthesized where the 3-methyl and N-1-(oxolan-2-yl) groups are kept constant, while various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) are introduced at positions 4, 5, 6, and 7.

For example, studies on other indole series have shown that the position and electronic nature of substituents can drastically alter biological activity. In a series of 1H-indole-2-carboxylic acid derivatives acting as CysLT1 antagonists, it was found that fluorine-substituted derivatives were more potent than chlorine-substituted ones. nih.gov Furthermore, substitution at the 4-position of the indole ring was generally unfavorable for activity, whereas substitution at the 7-position proved to be the most favorable. nih.gov A hypothetical data table for the target compound series would look like this:

| Compound ID | Indole Ring Substitution | Biological Activity (e.g., IC₅₀, µM) |

| A-1 | None (Parent Compound) | Data not available |

| A-2 | 5-Fluoro | Data not available |

| A-3 | 5-Chloro | Data not available |

| A-4 | 6-Methoxy | Data not available |

| A-5 | 7-Methyl | Data not available |

This table represents a hypothetical data set required for SAR analysis, as no actual data for 3-Methyl-1-(oxolan-2-yl)-1H-indole derivatives could be located.

Role of the Oxolan-2-yl Moiety at N-1 in Modulating Receptor Interactions and Overall Activity

Potential analog groups for comparison would include:

Acyclic alkyl chains (e.g., n-butyl, isobutyl) to probe the necessity of the cyclic structure.

Other cycloalkyl groups (e.g., cyclopentyl, cyclohexyl) to assess the impact of the ring oxygen.

Different heterocyclic rings (e.g., tetrahydropyran, piperidine) to evaluate the effect of ring size and heteroatom identity.

The oxolane oxygen can act as a hydrogen bond acceptor, which could be a critical interaction with a receptor. Replacing it with a methylene (B1212753) group (cyclopentyl) or a basic nitrogen (pyrrolidinyl) would directly test the importance of this feature.

Influence of Stereochemistry of the Oxolane Ring on Biological Potency and Selectivity

The oxolan-2-yl group attached to the indole nitrogen creates a chiral center at the C-2 position of the oxolane ring. Therefore, this compound can exist as two enantiomers: (R)-3-Methyl-1-(oxolan-2-yl)-1H-indole and (S)-3-Methyl-1-(oxolan-2-yl)-1H-indole.

It is a well-established principle in pharmacology that stereochemistry can have a profound impact on biological activity. rsc.org The two enantiomers will orient their substituents differently in three-dimensional space, often leading to one enantiomer having significantly higher affinity for a chiral biological target (e.g., a receptor or enzyme) than the other. This difference in potency is known as eudismic ratio. In some cases, the two enantiomers can have qualitatively different biological activities.

A study on the antimalarial agent 3-Br-acivicin and its derivatives demonstrated that only the isomers with a specific stereochemistry, (5S, αS), showed significant biological activity, suggesting that stereochemistry was crucial for uptake by amino acid transporters and/or for target binding. rsc.org To evaluate this for the title compound, the pure (R) and (S) enantiomers would need to be synthesized and tested separately.

| Compound ID | Stereochemistry at Oxolane C-2 | Potency (e.g., IC₅₀, nM) | Selectivity vs. Target B |

| B-1 | Racemic | Data not available | Data not available |

| B-2 | (S)-enantiomer | Data not available | Data not available |

| B-3 | (R)-enantiomer | Data not available | Data not available |

This hypothetical table illustrates the data needed to assess the impact of stereochemistry. No such data is currently available for this compound series.

Correlation between Physicochemical Properties and Biological Efficacy

Structure-Property Relationship (SPR) analysis investigates how physicochemical properties like lipophilicity, electronic effects, and solubility correlate with biological efficacy.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the indole ring influences the electron density of the aromatic system. This can affect the pKa of the indole nitrogen (if unsubstituted) and modulate interactions like π-π stacking or cation-π interactions with the biological target.

Hydrogen Bonding Capacity: The oxygen atom of the oxolane ring is a hydrogen bond acceptor. The strength and importance of this interaction would be correlated with the observed biological activity.

Solubility: Aqueous solubility is a critical property for drug development. Modifications that enhance potency but drastically reduce solubility may not lead to a viable drug candidate.

A quantitative structure-activity relationship (QSAR) study would be the ultimate goal, creating a mathematical model that correlates these physicochemical properties with the observed biological activity to predict the efficacy of novel, unsynthesized analogs. This, however, requires a substantial dataset of consistently measured biological activities and properties, which is not available for this compound derivatives.

Potential Applications in Chemical Biology and Materials Science Research

Development as Chemical Probes for Elucidating Biological Pathways and Target Identification

Chemical probes are small molecules used to study and manipulate biological systems. The indole (B1671886) nucleus is a common feature in many biologically active molecules, making indole derivatives attractive candidates for probe development. researchgate.netchula.ac.th The structure of 3-Methyl-1-(oxolan-2-yl)-1H-indole suggests its potential as a scaffold for chemical probes.

The N-alkylation of the indole nitrogen with the oxolanyl group can influence the molecule's solubility, membrane permeability, and interactions with biological targets. The 3-methyl group is a common substituent in bioactive indoles and can play a role in modulating target affinity and selectivity.

To be an effective chemical probe, a compound should ideally possess several key characteristics, as outlined in the table below.

Table 1: Desirable Characteristics of a Chemical Probe and the Potential of this compound

| Characteristic | Description | Potential of this compound |

|---|---|---|

| Potency | High affinity for its intended biological target. | The indole core is a known pharmacophore for many targets. The specific potency would need to be determined experimentally. |

| Selectivity | Minimal off-target effects to ensure that observed biological responses are due to interaction with the intended target. | The substitution pattern (3-methyl and N-oxolanyl) could be optimized to enhance selectivity for a particular target. |

| Cell Permeability | Ability to cross cell membranes to reach intracellular targets. | The lipophilicity of the indole ring combined with the polarity of the oxolanyl ether oxygen may provide a balanced profile for cell permeability. |

| Target Engagement | A measurable interaction with the target in a cellular context. | This would require the development of specific assays, potentially by incorporating a reporter tag onto the indole scaffold. |

| Chemical Tractability | The molecule should be synthetically accessible and amenable to modification. | The synthesis of N-substituted indoles is generally well-established, suggesting that derivatives of this compound could be readily prepared. |

Further research would be necessary to functionalize the this compound scaffold with reporter groups (e.g., biotin for pull-down assays or a photo-crosslinker for covalent target capture) to enable its use in target identification and validation studies.

Utilization as Key Synthetic Intermediates for the Creation of More Complex Bioactive Molecules

The indole ring is a versatile building block in organic synthesis. The specific substitution pattern of this compound makes it a potentially valuable intermediate for the synthesis of more complex molecules with therapeutic potential.

The C2 position of the indole ring is particularly amenable to functionalization, such as lithiation followed by reaction with an electrophile. The N-oxolanyl group may influence the regioselectivity of such reactions. Furthermore, the methyl group at the C3 position could potentially be functionalized through radical-based reactions.

A hypothetical synthetic utility of this compound is presented below, illustrating its potential as a starting material for a more complex, hypothetical bioactive molecule.

Table 2: Hypothetical Synthetic Application of this compound

| Step | Reaction | Reagents | Product | Potential Biological Relevance |

|---|---|---|---|---|

| 1 | Lithiation at C2 | n-Butyllithium | 2-Lithio-3-methyl-1-(oxolan-2-yl)-1H-indole | - |

| 2 | Electrophilic quench | Aromatic aldehyde (e.g., 4-fluorobenzaldehyde) | (4-Fluorophenyl)(3-methyl-1-(oxolan-2-yl)-1H-indol-2-yl)methanol | Introduction of a diarylmethanol motif, present in some antifungal agents. |

| 3 | Oxidation | Manganese dioxide | (4-Fluorophenyl)(3-methyl-1-(oxolan-2-yl)-1H-indol-2-yl)methanone | A ketone linker that could be further functionalized or may contribute to receptor binding. |

| 4 | Further modification of the oxolane ring | Ring-opening or functionalization | Diversified library of compounds | Exploration of structure-activity relationships. |

The ability to selectively modify different positions of the this compound core would be crucial for its utility as a synthetic intermediate in drug discovery programs.

Exploration in Fluorescent Labeling or Biosensing Methodologies

Indole derivatives, most notably the amino acid tryptophan, are known for their intrinsic fluorescence properties. The electronic structure of the indole ring gives rise to absorption and emission in the ultraviolet region of the electromagnetic spectrum. The specific substitution on the indole ring can significantly influence its photophysical properties.

The N-substitution with an oxolanyl group and C3-methylation in this compound would likely alter its fluorescence quantum yield, Stokes shift, and sensitivity to the local environment compared to unsubstituted indole. These changes could potentially be exploited for developing fluorescent labels or biosensors.

For instance, if the fluorescence of this compound is sensitive to changes in solvent polarity or viscosity, it could be used as a probe to study protein folding or binding events that alter the microenvironment of the probe.

Table 3: Potential Photophysical Properties of this compound for Fluorescent Applications

| Property | General Trend in Indoles | Potential Influence of Substituents | Application |

|---|---|---|---|

| Excitation Wavelength | Typically in the UV range (around 280 nm). | The N- and C3-substituents may cause minor shifts in the absorption spectrum. | Excitation with standard UV light sources. |

| Emission Wavelength | Varies with solvent polarity; larger Stokes shift in polar solvents. | The oxolanyl group might influence the local solvent environment, potentially affecting the emission wavelength. | Environmental sensing, protein labeling. |